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Compound of Interest

Compound Name: 5-Methoxyisatoic anhydride
CAS No.: 37795-77-0
Cat. No.: B051108
Get Quote
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Executive Summary

5-Methoxyisatoic anhydride (6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione) is a versatile,
high-reactivity electrophile used extensively in medicinal chemistry to access privileged
heterocyclic scaffolds. Its unique structure—a cyclic anhydride fused to an electron-rich
aromatic ring—allows for rapid, regioselective ring-opening reactions with nucleophiles
(amines, hydrazines, amino acids).

This guide details the divergent synthesis of two critical drug pharmacophores from this single
precursor:

¢ Quinazolin-4(3H)-ones: Via a one-pot, three-component reaction.
» 1,4-Benzodiazepine-2,5-diones: Via condensation with amino acids.

Chemical Profile & Reactivity

Compound: 5-Methoxyisatoic anhydride CAS: 37795-77-0 IUPAC Name: 6-methoxy-2H-3,1-
benzoxazine-2,4(1H)-dione[1][2]
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Critical Note on Regiochemistry: Commercially labeled "5-methoxyisatoic anhydride" is often
derived from 2-amino-5-methoxybenzoic acid. In the benzoxazine ring system, the methoxy
group resides at position 6 (para to the nitrogen). Researchers must verify the substitution
pattern of their starting material, as it dictates the position of the methoxy group in the final
heterocycle (typically position 6 in quinazolinones and position 7 in 1,4-benzodiazepines).

Reactivity Logic
The reactivity is driven by the release of CO2z, which acts as an irreversible driving force.
o Site A (C-4 Carbonyl): The primary site for nucleophilic attack. The 6-methoxy group

(electron-donating) slightly reduces the electrophilicity compared to the unsubstituted
anhydride, requiring optimized catalysts or thermal activation.

» Site B (N-1): Can be alkylated, but in most heterocycle syntheses, it acts as the nucleophile
in the second cyclization step.

Application I: One-Pot Synthesis of Quinazolin-
4(3H)-ones

Quinazolinones are key scaffolds in oncology and antimicrobial research (e.g., Raltitrexed,
Methaqualone analogues). This protocol utilizes a Three-Component Coupling (3CC) strategy
that avoids the isolation of intermediate anthranilamides.

Mechanism[4][5][6]

e Ring Opening: Primary amine attacks C-4, releasing CO: to form 2-amino-5-
methoxybenzamide.

» Condensation: The amide nitrogen condenses with the aldehyde to form an imine/aminal
intermediate.

e Cyclization & Oxidation: Intramolecular cyclization followed by oxidative dehydrogenation (if
necessary) yields the aromatic system.

Protocol: lodine-Catalyzed Oxidative Synthesis

Target: 2-Aryl-3-substituted-6-methoxyquinazolin-4(3H)-one Scale: 1.0 mmol
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Reagents

5-Methoxyisatoic anhydride (1.0 equiv)[1][2]
Primary Amine (e.g., Benzylamine, 1.1 equiv)
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
Catalyst: Molecular lodine (I2) (10 mol%)

Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)

Step-by-Step Procedure

Charge: In a 25 mL round-bottom flask, combine 5-methoxyisatoic anhydride (193 mg, 1.0
mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol).

Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).
Activation: Add 5 mL of Ethanol.
Reaction: Heat the mixture to reflux (80°C) for 2—4 hours.

o Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The anhydride spot (Rf ~0.6)
should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[3][4][5]

Work-up: Cool the reaction mixture to room temperature.

o Precipitation: Pour the mixture into crushed ice (20 g) containing 5% sodium thiosulfate (to
guench residual iodine).

Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5
mL).

Purification: Recrystallize from hot ethanol to obtain pure crystals.

Expected Yield: 85-92%

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b051108?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh99c75769?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51118947.htm
https://www.benchchem.com/product/b051108?utm_src=pdf-body
https://wap.guidechem.com/question/what-is-the-mechanism-of-addit-id13185.html
https://biomedres.us/pdfs/BJSTR.MS.ID.005096.pdf
https://www.mdpi.com/1420-3049/30/9/2014
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Application lI: Synthesis of 1,4-Benzodiazepine-2,5-
diones

This scaffold is fundamental to anxiolytics and peptidomimetics. The reaction exploits the
bifunctionality of amino acids.

Protocol: Microwave-Assisted Cyclization

Target: 7-Methoxy-1,4-benzodiazepine-2,5-dione Scale: 2.0 mmol

Reagents

» 5-Methoxyisatoic anhydride (2.0 mmol)
e Amino Acid (e.g., Glycine or L-Alanine, 2.2 mmol)
o Base: Triethylamine (TEA) (2.5 mmol)

o Solvent: Glacial Acetic Acid (AcOH)[3][6]

Step-by-Step Procedure

¢ Nucleophilic Attack: In a microwave vial, dissolve the amino acid (2.2 mmol) and TEA (2.5
mmol) in water (2 mL). Add 5-methoxyisatoic anhydride (2.0 mmol) slowly.

o Note: CO2 evolution will be observed. Stir at RT for 30 mins until effervescence ceases.

e Solvent Exchange: Evaporate the water under reduced pressure (Rotavap) to obtain the
intermediate anthraniloylglycine salt.

e Cyclization: Re-dissolve the residue in Glacial Acetic Acid (5 mL).
o Heating: Seal the vial and irradiate in a microwave reactor at 140°C for 15 minutes.
o Alternative: Reflux in acetic acid (118°C) for 4—6 hours if microwave is unavailable.

o Work-up: Pour the reaction mixture into cold water (30 mL). The product typically precipitates
as a solid.
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« Purification: Filter and wash with diethyl ether. Recrystallize from DMF/Water or EtOH.

Expected Yield: 75-85%][7]

Visualizing the Chemistry

The following diagrams illustrate the decision pathways and mechanistic flow for these

syntheses.

Diagram 1: Divergent Synthesis Pathways
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Caption: Divergent synthetic utility of 5-methoxyisatoic anhydride yielding two distinct
bioactive scaffolds.

Diagram 2: Quinazolinone 3-Component Mechanism
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Caption: Step-wise mechanistic flow for the lodine-catalyzed one-pot synthesis of
Quinazolinones.

Troubleshooting & Optimization
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o One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones. Organic Chemistry Portal.

* Benzodiazepine Synthesis Methodology

o Synthesis of 1,4-Benzodiazepines via Intramolecular C—N Bond Coupling. MDPI
Molecules.

 |satoic Anhydride Structure & Properties

o 5-Methoxy-isatoic anhydride Product Data. Sigma-Aldrich.[1]

¢ Green Chemistry Approaches

o Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[8] Comptes Rendus
Chimie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b051108#using-5-methoxyisatoic-
anhydride-to-synthesize-heterocyclic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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